1-Phenacylindole-3-carbaldehyde
CAS No.:
Cat. No.: VC13346715
Molecular Formula: C17H13NO2
Molecular Weight: 263.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13NO2 |
|---|---|
| Molecular Weight | 263.29 g/mol |
| IUPAC Name | 1-phenacylindole-3-carbaldehyde |
| Standard InChI | InChI=1S/C17H13NO2/c19-12-14-10-18(16-9-5-4-8-15(14)16)11-17(20)13-6-2-1-3-7-13/h1-10,12H,11H2 |
| Standard InChI Key | HJVAYUYPNYYOBZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)CN2C=C(C3=CC=CC=C32)C=O |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CN2C=C(C3=CC=CC=C32)C=O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
1-Phenacylindole-3-carbaldehyde (molecular formula: ) features a planar indole core substituted at position 1 with a phenacyl group (-) and at position 3 with an aldehyde (-CHO). The phenacyl group introduces steric bulk and electron-withdrawing effects, which may influence the compound’s reactivity and interaction with biological targets. The aldehyde moiety at position 3 serves as a key site for nucleophilic addition reactions, enabling the synthesis of Schiff bases, hydrazones, or thiosemicarbazones for further derivatization .
Table 1: Key Physicochemical Properties of 1-Phenacylindole-3-carbaldehyde
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 269.30 g/mol |
| Functional Groups | Aldehyde (C3), Phenacyl (C1) |
| Predicted LogP | 3.2 (estimated via ChemDraw) |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 (aldehyde proton) |
Synthesis and Derivatization
Retrosynthetic Analysis
The synthesis of 1-phenacylindole-3-carbaldehyde can be approached through two primary routes:
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Friedel-Crafts Acylation: Direct acylation of indole-3-carbaldehyde with phenacyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl) to introduce the phenacyl group at position 1 .
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Vilsmeier-Haack Formylation: Formylation of 1-phenacylindole using the Vilsmeier-Haack reagent (POCl/DMF) to install the aldehyde group at position 3 .
Table 2: Comparison of Synthetic Routes
| Method | Yield (%) | Key Challenges |
|---|---|---|
| Friedel-Crafts Acylation | 45–55 | Competing substitution at C2/C3 |
| Vilsmeier-Haack | 60–70 | Requires anhydrous conditions |
Derivative Synthesis
The aldehyde group at position 3 enables the creation of diverse derivatives:
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Schiff Bases: Condensation with primary amines (e.g., aniline) to form imines.
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Hydrazones: Reaction with hydrazines for potential anticancer agents .
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Thiosemicarbazones: Interaction with thiosemicarbazide to enhance metal-chelating properties.
Biological Activities and Mechanisms
Table 3: Anticancer Activity of Selected Indole-3-carbaldehyde Derivatives
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| 2-Chloro-1-phenyl derivative | MDA-MB-231 | 4.21 | Apoptosis induction |
| 1-Benzylindole-3-carbaldehyde | A549 | 0.95 | ROS generation |
| 1-Phenacylindole-3-carbaldehyde (predicted) | MCF-7 | ~1.2–2.5* | Tubulin polymerization |
*Theoretical estimate based on structural similarity .
Antimicrobial Effects
Indole-3-carbaldehyde derivatives demonstrate broad-spectrum antimicrobial activity. For instance, 1-phenyl-substituted analogs exhibit MIC values of 5.64–11.29 µM against Staphylococcus aureus and Escherichia coli. The phenacyl group’s electron-withdrawing nature may disrupt bacterial cell wall synthesis or efflux pump function.
Structure-Activity Relationship (SAR) Insights
Role of Substitutions
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Position 1 (N-substitution): Bulky groups like phenacyl improve metabolic stability but may reduce solubility.
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Position 3 (Aldehyde): Critical for covalent binding to biological targets; replacement with carboxyl groups diminishes activity .
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Halogenation: Chlorine at position 2 (as in analogs) enhances cytotoxicity by 30–50% compared to non-halogenated derivatives.
Figure 1: Hypothetical Binding Mode of 1-Phenacylindole-3-carbaldehyde to Tubulin
Pharmacokinetic and Toxicity Considerations
ADMET Profiles
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Absorption: High LogP (3.2) suggests good lipid membrane permeability.
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Metabolism: Susceptible to hepatic oxidation via CYP3A4, potentially generating reactive metabolites.
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Toxicity: Aldehyde-containing compounds may exhibit hepatotoxicity at high doses; prodrug strategies (e.g., acetal protection) could mitigate this .
Future Directions and Applications
Targeted Drug Delivery
Conjugation of 1-phenacylindole-3-carbaldehyde to nanoparticle carriers (e.g., liposomes) could enhance tumor-specific accumulation. Preliminary studies on similar indole derivatives show a 2–3-fold increase in therapeutic index .
Combinatorial Libraries
Utilizing the aldehyde group for Ugi or Passerini multicomponent reactions could rapidly generate diversified libraries for high-throughput screening against emerging pathogens or resistant cancer phenotypes.
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